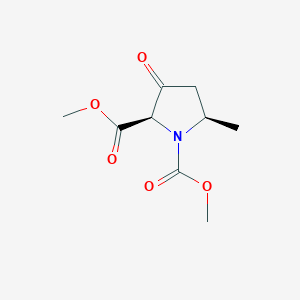
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a unique structure characterized by two chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diester, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted pyrrolidines. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2R,5R)-2,5-dimethyl-1,4-dithiane-2,5-diol
- Dimethyl (2R,5R)-2,5-dimethylcyclohexanone
- Dimethyl (2R,5R)-2,5-dibromohexanedioate
Uniqueness
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
61218-69-7 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)7(8(12)14-2)10(5)9(13)15-3/h5,7H,4H2,1-3H3/t5-,7-/m1/s1 |
InChI Key |
IPPRDRVLSBLLMI-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@H](N1C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1CC(=O)C(N1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















